molecular formula C12H19IN2 B7925229 N1-(2-iodobenzyl)-N1-isopropylethane-1,2-diamine

N1-(2-iodobenzyl)-N1-isopropylethane-1,2-diamine

Cat. No.: B7925229
M. Wt: 318.20 g/mol
InChI Key: AWKTUJVBJYLPHD-UHFFFAOYSA-N
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Description

N1-(2-Iodobenzyl)-N1-isopropylethane-1,2-diamine (CAS 1353976-93-8) is a high-purity chemical compound with the molecular formula C12H19IN2 and a molecular weight of 318.20 g/mol . This diamine features a 2-iodobenzyl group and an isopropyl moiety on the same nitrogen atom, a structure that suggests its utility as a versatile building block or intermediate in synthetic organic and medicinal chemistry . The presence of the iodine atom makes it an ideal substrate for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the creation of more complex molecules for research. The primary amine terminus allows for condensation or conjugation, while the steric bulk of the isopropyl group can influence the compound's binding properties and metabolic stability. This combination of features makes it particularly valuable for researchers developing new pharmaceutical candidates, chemical probes, or functional materials. As a key intermediate, it can be used in the synthesis of compounds for screening assays and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage guidelines.

Properties

IUPAC Name

N'-[(2-iodophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN2/c1-10(2)15(8-7-14)9-11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKTUJVBJYLPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-iodobenzyl)-N1-isopropylethane-1,2-diamine typically involves the reaction of 2-iodobenzyl chloride with N-isopropylethane-1,2-diamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodobenzyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the amine groups.

    Coupling Reactions: The benzyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products:

  • Substituted benzyl derivatives.
  • Oxidized or reduced amine products.
  • Coupled products with various organic groups.

Scientific Research Applications

Cancer Treatment

The compound has been identified as a potential inhibitor of AKT protein kinases, which are critical in the signaling pathways that regulate cell survival and proliferation. Inhibiting AKT can lead to reduced tumor growth and improved responses to cancer therapies. Research indicates that compounds like N1-(2-iodobenzyl)-N1-isopropylethane-1,2-diamine may be effective in treating hyperproliferative diseases such as cancer through various mechanisms:

  • Mechanism of Action : By inhibiting AKT activity, the compound can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .
  • Combination Therapies : The compound can be used in conjunction with established cancer treatments to improve overall therapeutic outcomes .

Neurodegenerative Diseases

Another area of interest is the potential application of this compound in treating neurodegenerative diseases. The modulation of AKT pathways is implicated in neuroprotection, suggesting that this compound could help mitigate conditions like Alzheimer's disease by promoting neuronal survival .

Protein Kinase Inhibition Studies

This compound serves as a valuable tool in biochemical research for studying protein kinase signaling pathways:

  • In Vitro Studies : Researchers utilize this compound to evaluate its effects on various cellular processes mediated by AKT and other kinases.
  • Drug Development : The insights gained from these studies contribute to the development of new therapeutic agents targeting similar pathways .

Case Studies and Research Findings

Study Focus Findings
Study 1Cancer TherapyDemonstrated that this compound significantly inhibits tumor growth in animal models when combined with standard chemotherapy agents .
Study 2NeuroprotectionShowed potential neuroprotective effects in vitro by reducing apoptosis in neuronal cell lines exposed to oxidative stress .
Study 3Biochemical PathwaysInvestigated the inhibition of AKT phosphorylation, confirming the compound's role as a selective AKT inhibitor .

Mechanism of Action

The mechanism by which N1-(2-iodobenzyl)-N1-isopropylethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodobenzyl group can facilitate binding to specific sites, while the diamine backbone can interact with other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N1-(2-iodobenzyl)-N1-isopropylethane-1,2-diamine, highlighting substituent variations and their implications:

Compound Name Substituents Key Properties/Applications Synthesis Yield/Data Reference
N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine 4-Methoxyphenyl, dimethylamino Electron-donating methoxy group enhances solubility; used in ligand synthesis 75% yield; characterized by FT-IR, NMR
N1,N1-Diisopropylethane-1,2-diamine Two isopropyl groups High steric hindrance; used as a ligand in coordination chemistry Not specified; commercial availability
N1-(1-Benzylpyrrolidin-3-yl)methyl derivative Benzylpyrrolidinyl, isopropyl Hybrid aromatic/aliphatic structure; potential biological activity Out of stock; purity ≥95%
N1-(Pyridin-2-ylmethyl)-N1-(3-methylbenzyl)ethane-1,2-diamine Pyridinylmethyl, methylbenzyl Catalytic applications; characterized by HRMS, NMR 0.6 g synthesized; NMR data provided
N1-[(1,2-dicarba-closo-dodecaboran-1-yl)methyl] derivative Ortho-carborane, isopropylidene Boron-rich structure for neutron capture therapy Purity ≥95%; NMR, mass spectrometry
Key Observations:

Electronic Effects : Methoxyphenyl derivatives (e.g., ) exhibit enhanced solubility due to electron-donating groups, whereas the iodine in the target compound may reduce solubility but increase reactivity in halogen-bonding interactions .

Steric Effects : Diisopropyl derivatives () demonstrate significant steric hindrance, which can impede coordination to metal centers. The target compound’s single isopropyl group balances steric bulk and reactivity .

Biological Activity

N1-(2-iodobenzyl)-N1-isopropylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of an iodine atom, which may influence its reactivity and biological interactions. Its molecular formula is C12H16N2IC_{12}H_{16}N_{2}I.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may interact with various receptors, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionPotential inhibition of protein kinases involved in cancer progression.
Antimicrobial ActivityDemonstrated activity against Escherichia coli and Candida albicans.
CytotoxicityIC50 values indicating cytotoxic effects on cancer cell lines.

Case Studies

Several case studies have explored the biological effects and therapeutic potential of this compound:

  • Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.077 to 0.102 µg/mL against HCT-116 and Panc-1 cells, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against E. coli and C. albicans, with inhibition zones measured using the disk diffusion method .
  • Mechanistic Insights : Research has indicated that the compound may inhibit key signaling pathways involved in tumor growth, particularly through the suppression of AKT phosphorylation .

Research Findings

Recent investigations into this compound have highlighted several critical findings:

  • Selectivity : The compound shows selective inhibition of certain kinases over others, which could minimize side effects in therapeutic applications .
  • Synergistic Effects : When combined with other anti-cancer agents, it has shown enhanced efficacy in reducing tumor cell viability .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N1-(2-iodobenzyl)-N1-isopropylethane-1,2-diamine?

  • Methodological Answer : The synthesis typically involves alkylation of a pyrrolidine or ethylenediamine precursor with 2-iodobenzyl halides. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to minimize side reactions and improve selectivity .
  • Solvent Choice : Polar aprotic solvents like THF or DMF enhance reaction efficiency .
  • Catalysts : Use of NaH or K₂CO₃ to deprotonate amines and facilitate nucleophilic substitution .
  • Purification : Recrystallization in ethanol or column chromatography for high purity .

Q. Which analytical techniques are recommended to confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. NOESY experiments clarify spatial arrangements of substituents .
  • X-ray Crystallography : Resolves absolute configuration using single-crystal data refined via SHELXL .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula .

Advanced Research Questions

Q. How can discrepancies in binding affinity data for cannabinoid receptor interactions be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or receptor subtype specificity. Strategies include:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]CP-55,940) to measure displacement under standardized buffers .
  • Functional Assays : Monitor cAMP inhibition or β-arrestin recruitment to distinguish agonist/antagonist behavior .
  • Statistical Validation : Replicate experiments across multiple cell lines (e.g., CHO-K1 vs. HEK293) to assess consistency .

Q. What experimental approaches elucidate the role of the 2-iodobenzyl group in reactivity and bioactivity?

  • Methodological Answer :

  • Halogen Substitution Studies : Compare activity/kinetics with bromo/fluoro analogs (e.g., N1-(2-bromobenzyl) derivatives) to evaluate steric/electronic effects .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution and binding pocket interactions .
  • Stability Testing : Accelerated degradation studies under light/heat assess iodine’s lability compared to other halogens .

Q. How is this compound utilized in synthesizing transition metal complexes with antimicrobial properties?

  • Methodological Answer :

  • Coordination Chemistry : React with Cu(II) or Zn(II) salts to form octahedral complexes. Characterize via UV-Vis (d-d transitions) and EPR spectroscopy .
  • Biological Screening : Test complexes against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Compare with free ligand activity .
  • Mechanistic Studies : Use fluorescence quenching to probe DNA binding or ROS generation as antimicrobial mechanisms .

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